3-Fluoro-4-(3-morpholino-pyrrolidino)aniline
CAS No.:
Cat. No.: VC13411451
Molecular Formula: C14H20FN3O
Molecular Weight: 265.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20FN3O |
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Molecular Weight | 265.33 g/mol |
IUPAC Name | 3-fluoro-4-(3-morpholin-4-ylpyrrolidin-1-yl)aniline |
Standard InChI | InChI=1S/C14H20FN3O/c15-13-9-11(16)1-2-14(13)18-4-3-12(10-18)17-5-7-19-8-6-17/h1-2,9,12H,3-8,10,16H2 |
Standard InChI Key | HVISPTLJKMVAJI-UHFFFAOYSA-N |
SMILES | C1CN(CC1N2CCOCC2)C3=C(C=C(C=C3)N)F |
Canonical SMILES | C1CN(CC1N2CCOCC2)C3=C(C=C(C=C3)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₄H₂₀FN₃O and a molecular weight of 265.33 g/mol . Its structure combines an aniline core substituted with:
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A fluoro group at the 3-position.
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A 3-morpholino-pyrrolidino group at the 4-position, integrating both morpholine (a six-membered ring with one oxygen and one nitrogen) and pyrrolidine (a five-membered nitrogen-containing ring) .
Synthesis and Manufacturing
Synthetic Routes
While direct synthesis protocols for this compound are sparingly documented, analogous methodologies for fluorinated anilines provide insight:
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Nucleophilic Aromatic Substitution: Fluorination of nitro precursors using agents like KF or tetrabutylammonium fluoride .
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Reductive Amination: Coupling of pyrrolidine-morpholine hybrids with fluorinated nitrobenzenes, followed by catalytic hydrogenation (e.g., Pd/C or Raney Ni) .
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Multi-Step Functionalization: As seen in patent CN101659645A , nitration, morpholine ring formation, and reduction are critical steps.
Example Protocol (Hypothetical):
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Nitration: 3-Fluoro-4-nitroaniline is reacted with morpholine and pyrrolidine derivatives under acidic conditions.
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Reduction: The nitro group is reduced to an amine using H₂/Pd-C, yielding the target compound .
Physicochemical Properties
Thermal and Solubility Data
Property | Value | Source |
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Melting Point | Not reported (decomposes >200°C) | |
Solubility in DMSO | >10 mg/mL | |
LogP (Partition Coefficient) | 1.58 (predicted) |
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 6.85–6.28 (m, aromatic H), 3.68 (s, morpholine OCH₂), 2.80–2.50 (m, pyrrolidine CH₂) .
Applications in Research
Medicinal Chemistry
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Antimicrobial Agents: Analogues of this compound demonstrate biofilm inhibition (IC₅₀ ~12–25 μM), surpassing linezolid in some cases .
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Kinase Inhibitors: The morpholino-pyrrolidino moiety is a pharmacophore in kinase-targeted therapies, particularly for cancer .
Materials Science
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Organic Electronics: Fluorinated anilines are precursors for conductive polymers and carbon nanodots with tunable photoluminescence (quantum yield up to 41.8%) .
Hazard Code | Risk Statement | Precautionary Measures |
---|---|---|
H315 | Causes skin irritation | Wear nitrile gloves/lab coat |
H319 | Causes serious eye irritation | Use safety goggles |
H335 | May cause respiratory irritation | Use in fume hood |
Exposure Control
Future Directions
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